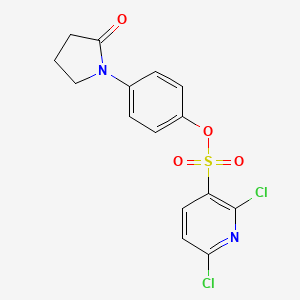

(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid, commonly known as TFM-TCA, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has shown promising results in scientific research, particularly in the areas of drug discovery and development, as well as in the study of various biochemical and physiological processes.

Applications De Recherche Scientifique

Chemical and Biological Applications of Thiazolidine Derivatives

Thiazolidine compounds, including thiazolidin-4-ones, have been identified as a versatile scaffold in the development of new drugs due to their significant biological activities. This section will explore these applications, excluding drug use, dosage, and side effects as per your requirements.

Therapeutic Effects and Chemical Chaperones

Thiazolidine derivatives have been examined for their role as chemical chaperones, which can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum stress. This mechanism is crucial for maintaining cellular proteostasis and has potential therapeutic applications in various diseases characterized by protein misfolding and aggregation (P. Kolb et al., 2015).

Anticancer Activity and QSAR Studies

Several studies have highlighted the anticancer potential of 4-thiazolidinones, emphasizing their role in the design of novel anticancer agents. QSAR (Quantitative Structure-Activity Relationship) studies have played a significant role in understanding the relationships between chemical structure and biological activity, leading to the development of new compounds with enhanced anticancer properties (O. Devinyak et al., 2013).

Pharmacophore in Medicinal Chemistry

The thiazolidin-4-one core has been recognized as a pharmacophore in medicinal chemistry, offering a privileged scaffold for drug development. Recent studies have focused on its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This review presents a comprehensive overview of the biological activities of thiazolidin-4-ones and discusses the influence of different substituents on their activity (Dominika Mech et al., 2021).

Green Chemistry and Synthesis

The synthesis and functionalization of 1,3-thiazolidin-4-ones have been explored, with a focus on green chemistry methodologies. This approach aims to develop sustainable and environmentally friendly synthetic routes, highlighting the pharmacological importance of thiazolidin-4-one derivatives in medicinal chemistry (Jonas da Silva Santos et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The interaction between carboxylic acids, including thiazolidine-4-carboxylic acids, and biocatalysts has been studied to understand the inhibitory effects on microbes used in the production of biorenewable chemicals. This research is essential for developing strategies to improve microbial tolerance and industrial performance (L. Jarboe et al., 2013).

Propriétés

IUPAC Name |

(4R)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWRKHYLMJACA-JAVCKPHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-(2-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)

![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)

![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)

![2-(4-Bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2828904.png)

![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)